molecular formula C8H8N2 B122866 5-Methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 824-52-2

5-Methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B122866
CAS No.: 824-52-2
M. Wt: 132.16 g/mol
InChI Key: DJCJHFFRHKGOCQ-UHFFFAOYSA-N
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Scientific Research Applications

RWJ 21757 has a wide range of scientific research applications:

Future Directions

The future directions for the study of 5-Methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their biological activities and mechanisms of action . Additionally, the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: RWJ 21757 is synthesized through a series of chemical reactions involving guanosine derivatives. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and water, with the final product being purified to achieve a purity of over 98% .

Industrial Production Methods: Industrial production of RWJ 21757 involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency. The compound is typically stored at -20°C to maintain its stability over long periods .

Chemical Reactions Analysis

Types of Reactions: RWJ 21757 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of guanosine with modified functional groups, which can exhibit different biological activities .

Properties

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)10-5-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCJHFFRHKGOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609018
Record name 5-Methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-52-2
Record name 5-Methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H-pyrrolo[2,3-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 5-Methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (14, 0.160 g, 0.55 mmol) in tetrahydrofuran (3.0 mL) was added tetra-n-butylammonium fluoride (0.145 g, 0.55 mmol). The reaction was stirred for 1 hour at room temperature. The reaction was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 3% methanol in dichloromethane to provide light yellow solid (15, 0.07 g, 95%). MS (ESI)[M+H+]+=133.2.
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0.16 g
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0.145 g
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3 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

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Cc1cnc2c(ccn2[Si](C)(C)C(C)(C)C)c1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Methyl-1H-pyrrolo[2,3-b]pyridine
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5-Methyl-1H-pyrrolo[2,3-b]pyridine
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5-Methyl-1H-pyrrolo[2,3-b]pyridine
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5-Methyl-1H-pyrrolo[2,3-b]pyridine

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